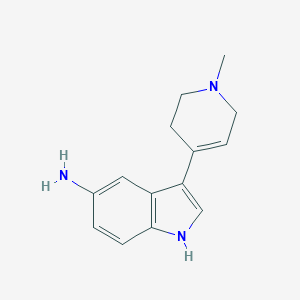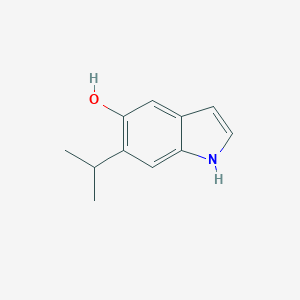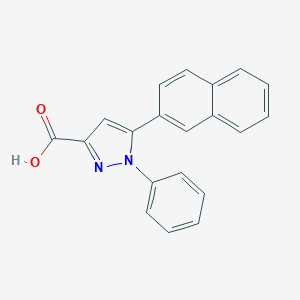![molecular formula C9H11N5O3S B126863 (-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine CAS No. 149819-75-0](/img/structure/B126863.png)
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine, commonly known as Abacavir, is a nucleoside analogue reverse transcriptase inhibitor (NRTI) used for the treatment of HIV-1 infection. Abacavir was approved by the FDA in 1998 and has been used as part of combination antiretroviral therapy (cART) to reduce the viral load and improve the quality of life of HIV-infected patients.
Mécanisme D'action
Abacavir is a nucleoside analogue that inhibits the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus. Abacavir is incorporated into the viral DNA chain, causing premature termination of the chain and inhibiting further viral replication.
Effets Biochimiques Et Physiologiques
Abacavir has been shown to be well-tolerated by HIV-infected patients, with minimal adverse effects. However, some patients may experience hypersensitivity reactions, which can be life-threatening. Abacavir has also been associated with an increased risk of cardiovascular disease in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
Abacavir is a potent inhibitor of HIV-1 replication and is widely used in laboratory experiments to study the virus and its interactions with other drugs. However, the cost of Abacavir can be a limitation for some researchers, and the hypersensitivity reactions associated with the drug can be a safety concern.
Orientations Futures
There are several areas of research that could benefit from further investigation of Abacavir. These include:
1. Development of new formulations of Abacavir that are more effective and better tolerated by patients.
2. Investigation of the long-term effects of Abacavir on cardiovascular health.
3. Study of the interactions between Abacavir and other drugs used in cART, to optimize treatment regimens.
4. Investigation of the mechanisms underlying the hypersensitivity reactions associated with Abacavir, to develop strategies to prevent or manage these reactions.
5. Development of new drugs that target HIV-1 reverse transcriptase, based on the structure and mechanism of action of Abacavir.
Méthodes De Synthèse
The synthesis of Abacavir involves the condensation of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid. The resulting intermediate is then treated with 1,3-oxathiolane-2,2-dioxide to yield Abacavir.
Applications De Recherche Scientifique
Abacavir has been extensively studied for its efficacy and safety in the treatment of HIV-1 infection. Clinical trials have shown that Abacavir is effective in reducing the viral load and increasing CD4 T-cell counts in HIV-infected patients. Abacavir has also been studied in combination with other antiretroviral drugs and has been found to be effective in reducing the risk of HIV transmission.
Propriétés
Numéro CAS |
149819-75-0 |
|---|---|
Nom du produit |
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine |
Formule moléculaire |
C9H11N5O3S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1 |
Clé InChI |
VIUJWDGLDRZXDG-UHNVWZDZSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N |
Synonymes |
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



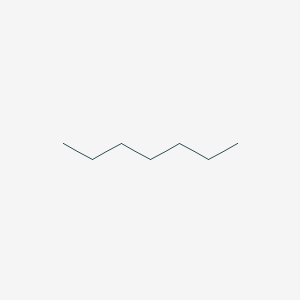
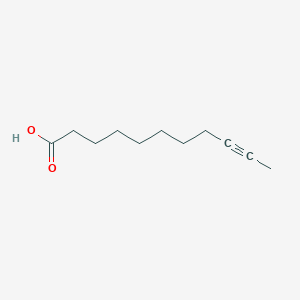
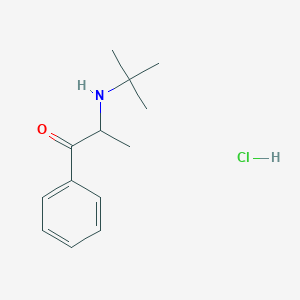
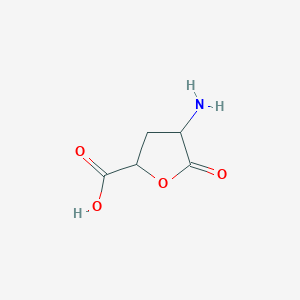
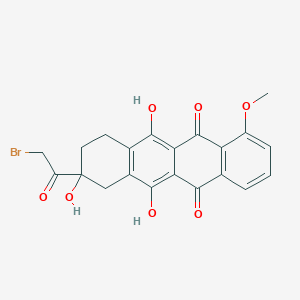
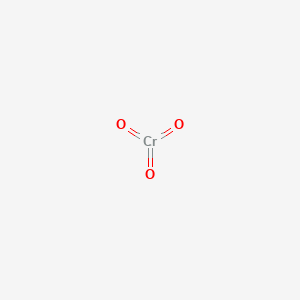
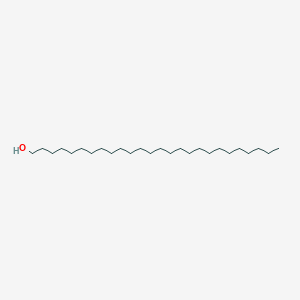
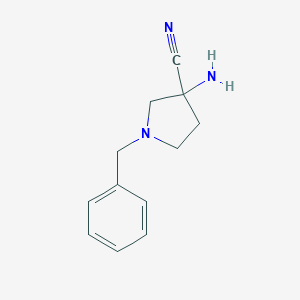
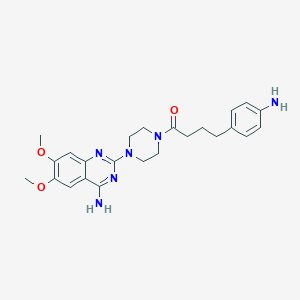
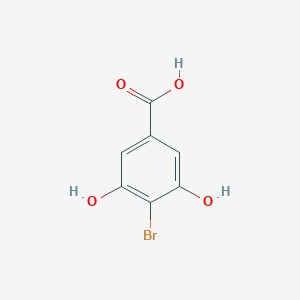
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
